molecular formula C19H22N2O4 B2665039 N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034272-70-1

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2665039
CAS No.: 2034272-70-1
M. Wt: 342.395
InChI Key: QDOOHWMDYXMFEO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a novel small molecule research compound designed to potently inhibit nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH) . This enzymatic reaction is a key regulatory node in cellular metabolism, as it directly consumes a precursor for the essential cofactor nicotinamide adenine dinucleotide (NAD+) and generates SAH, a precursor to homocysteine . Elevated NNMT activity has been strongly implicated in a range of pathological conditions, making it a high-value target for investigative therapeutics . In the context of metabolic disease research, NNMT overexpression in adipose tissue and liver is associated with obesity, insulin resistance, and features of metabolic syndrome . Inhibition of NNMT has been demonstrated to increase cellular NAD+ levels, leading to enhanced energy expenditure, reduced lipid accumulation, and improved insulin sensitivity in preclinical models . This compound provides researchers with a chemical tool to further dissect the role of NNMT in metabolic pathways and to validate its potential as a therapeutic target for disorders like type 2 diabetes and obesity. Furthermore, NNMT is recognized as a significant factor in oncology research. Its overexpression has been documented in various cancers, where it is believed to promote tumor growth by contributing to a favorable epigenetic environment and metabolic reprogramming of the tumor microenvironment . By inhibiting NNMT, researchers can explore strategies to disrupt the pro-tumorigenic functions of cancer-associated fibroblasts and other stromal cells, potentially sensitizing tumors to conventional chemotherapeutic agents. This makes this compound a valuable asset for studies aimed at understanding cancer metabolism and developing novel anti-cancer strategies.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-7-3-2-5-14(17)11-21-19(22)15-8-9-18(20-12-15)25-13-16-6-4-10-24-16/h2-3,5,7-9,12,16H,4,6,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOOHWMDYXMFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the nicotinamide core with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran-2-ylmethoxy Group: The final step is the etherification of the nicotinamide derivative with tetrahydrofuran-2-ylmethanol using a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking their natural substrates or binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Key Observations:

Nicotinamide vs. Acetamide Core : The target compound’s nicotinamide core may confer metabolic or cofactor-related interactions (e.g., NAD+/NADH pathways), whereas acetamide derivatives (e.g., ) are often designed for enzyme inhibition due to their structural mimicry of natural substrates .

The THF-methoxy group at C6 introduces a polar, oxygen-rich moiety, contrasting with the benzothiazole-amino group in . This difference likely influences solubility and microbial target specificity .

Antimicrobial Activity (vs. ):

Compounds in (e.g., 6a–j) demonstrated activity against Gram-positive bacteria (e.g., S. aureus, MIC 8–32 µg/mL) and fungi (C. albicans, MIC 16–64 µg/mL). However, the absence of a benzothiazole-amino group (critical for DNA gyrase inhibition in ) suggests a divergent mechanism .

Metabolic and Enzyme Interactions (vs. ):

The patent compounds in feature trifluoromethylbenzothiazole groups, which are known to enhance metabolic stability and binding affinity for kinase or protease targets. In contrast, the target compound’s nicotinamide core may interact with NAD(P)-dependent enzymes, implying applications in metabolic disorders or oxidative stress modulation .

Physicochemical Properties

Property Target Compound Analogues Analogues
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity) ~3.8 (high lipophilicity)
Water Solubility Moderate (THF enhances) Low (benzothiazole reduces) Very low (CF3 group)
Hydrogen Bond Acceptors 6 7–8 5–6

The target compound’s tetrahydrofuran moiety likely improves aqueous solubility compared to benzothiazole- or trifluoromethyl-containing analogs, aligning with drug-likeness criteria for oral bioavailability .

Biological Activity

N-(2-methoxybenzyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its structure includes a nicotinamide moiety connected to a 2-methoxybenzyl group and a tetrahydrofuran-2-ylmethoxy group. This complexity may enhance its biological activity, particularly in the modulation of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide, potentially leading to therapeutic applications in cancer and metabolic disorders .

Structural Characteristics

The compound's unique structural features include:

  • Nicotinamide Core : Essential for various biological functions, including NAD+ synthesis.
  • Methoxy and Tetrahydrofuran Groups : These substituents may enhance selectivity and potency compared to simpler analogs.
Compound Name Structural Features Biological Activity
This compoundNicotinamide core with methoxy and tetrahydrofuran groupsPotential NNMT inhibition
NicotinamideSimple amide structure without additional substituentsEssential for NAD+ synthesis
N-(4-hydroxybenzyl)nicotinamideHydroxy group instead of methoxySimilar metabolic effects
N-(3-pyridyl)nicotinamidePyridine substitution on the amineNeuroprotective properties

The biological activity of this compound is primarily attributed to its interaction with NNMT. Inhibition of this enzyme can lead to alterations in nicotinamide metabolism, which is significant in various diseases, including cancer. The compound's methoxy and tetrahydrofuran substituents are believed to play a crucial role in modulating its activity .

Therapeutic Potential

  • Cancer Treatment :
    • Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, related nicotinamide derivatives have been investigated for their effects on breast cancer cell lines, demonstrating selective cytotoxicity towards cancerous cells over normal cells .
    • The ability to inhibit NNMT may also contribute to anti-cancer effects by altering metabolic pathways that support tumor growth.
  • Metabolic Disorders :
    • The modulation of nicotinamide metabolism could have implications for treating metabolic disorders, where NNMT plays a role in regulating energy homeostasis .

Case Studies

Recent studies have highlighted the potential of similar compounds in preclinical models:

  • A study on a related nicotinamide derivative demonstrated significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells, with an IC50 value indicating potent activity .
  • Another investigation revealed favorable safety profiles for compounds within this class during subacute toxicity assessments in mice, suggesting that structural modifications could maintain efficacy while minimizing toxicity .

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